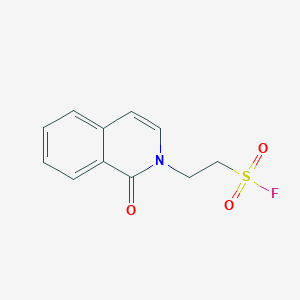

2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride

Description

2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride (CID 16227104) is a sulfonyl fluoride derivative featuring a 1,2-dihydroisoquinolin-1-one moiety. Its molecular formula is C₁₁H₁₀FNO₃S, with a molecular weight of 255.26 g/mol. Key structural identifiers include:

The compound’s structure combines a sulfonyl fluoride group (-SO₂F) with a bicyclic isoquinoline scaffold, which is known for its role in medicinal chemistry due to bioactivity in kinase inhibition and covalent targeting.

Propriétés

IUPAC Name |

2-(1-oxoisoquinolin-2-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-17(15,16)8-7-13-6-5-9-3-1-2-4-10(9)11(13)14/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOISJIKOVKNBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 1,2-dihydroisoquinoline derivatives with ethane-1-sulfonyl fluoride under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control to meet regulatory standards.

Analyse Des Réactions Chimiques

Synthetic Accessibility and Stability

Sulfonyl fluorides are typically synthesized via thiol/disulfide oxidation ( ) or SuFEx (Sulfur(VI) Fluoride Exchange) chemistry ( ). While the target compound is not explicitly synthesized in the reviewed literature, its structure suggests potential pathways:

- Thiol oxidation : Electrochemical oxidation of a thiol precursor (e.g., 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)ethanethiol) with KF in an aqueous/organic biphasic system could yield the sulfonyl fluoride ( ).

- SuFEx cycloaddition : Reacting ethene-1,1-disulfonyl difluoride (EDSF) with alkynes or enynes under acidic conditions ( ) may generate fused cyclobutene-sulfonyl fluoride derivatives, though this would require tailored substrates.

Reactivity in Click Chemistry

Sulfonyl fluorides are pivotal in SuFEx click reactions due to their balance of stability and reactivity. Key reactions likely applicable to the target compound include:

Nucleophilic Substitution

- Amination : Reaction with amines (e.g., azepane, morpholine) under mild conditions (RT, polar aprotic solvents) to form sulfonamides. For example:

- Hydrolysis : Controlled hydrolysis in aqueous media to yield sulfonic acids, a common side reaction in sulfonyl fluoride chemistry ( ).

Cycloaddition Reactions

- [2+2] Cycloaddition : Ethene-1,1-disulfonyl difluoride analogs undergo regioselective cycloadditions with alkynes to form 1,1-bissulfonylfluoride cyclobutenes ( ). A similar pathway could occur if the target compound’s ethylene bridge participates in cycloadditions.

Mechanistic Insights from DFT Studies

For analogous sulfonyl fluorides, density functional theory (DFT) calculations reveal:

- Stepwise cycloaddition pathways with zwitterionic intermediates ( ).

- Activation barriers : ΔG values for distal vs. proximal alkyne addition differ by ~3 kJ/mol, influencing regioselectivity ( ).

Comparative Reactivity Table

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound features a sulfonyl fluoride functional group, which is known for its electrophilic nature. This characteristic makes it suitable for nucleophilic substitution reactions. The reactivity of 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride can be summarized as follows:

- Nucleophilic Substitution : The sulfonyl fluoride group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Electrophilic Reactions : Its electrophilic nature allows it to react with nucleophiles, facilitating the synthesis of complex organic molecules.

Case Study 1: Nucleophilic Substitution Reactions

A study demonstrated the effectiveness of this compound in nucleophilic substitution reactions with amines. The reaction yielded various sulfonamide derivatives that exhibited enhanced solubility and bioactivity compared to their parent compounds. This highlights the compound's utility in synthesizing bioactive molecules.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of structurally similar isoquinoline compounds. Results indicated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially lead to the development of new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct data on analogous compounds, a structural and functional comparison can be inferred based on the compound’s key features:

A. Sulfonyl Fluorides

Sulfonyl fluorides are prized in chemical biology for their selective reactivity with serine hydrolases. Compared to simpler analogs like benzene sulfonyl fluoride (C₆H₅SO₂F), the target compound’s isoquinoline moiety may confer enhanced binding affinity to hydrophobic enzyme pockets. However, the bulky heterocycle could reduce solubility compared to smaller sulfonyl fluorides.

B. Isoquinoline Derivatives

Isoquinoline-based compounds (e.g., isoquinoline-1-sulfonamide) often exhibit kinase inhibitory activity. Replacing the sulfonamide group (-SO₂NH₂) with a sulfonyl fluoride (-SO₂F) in the target compound likely increases electrophilicity, enabling covalent bond formation with catalytic serine residues.

C. Dihydroisoquinolinones

Table 1: Structural and Functional Comparison

Research Implications and Limitations

The provided evidence highlights the target compound’s structural uniqueness but lacks experimental data on its reactivity, solubility, or biological activity.

Activité Biologique

2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an isoquinoline moiety and a sulfonyl fluoride functional group, suggests it may exhibit significant pharmacological properties. This article explores the biological activity of this compound, detailing its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 255.26 g/mol

- CAS Number : 878466-25-2

The compound's sulfonyl fluoride group contributes to its electrophilic nature, making it suitable for nucleophilic substitution reactions. This reactivity is critical for its interactions with biological targets.

Biological Activity Overview

Research on the specific biological activity of this compound is limited; however, compounds with similar isoquinoline structures have demonstrated various biological activities:

- Antimicrobial Activity : Isoquinoline derivatives are known for their potential antimicrobial effects.

- Antitumor Activity : Some isoquinoline-based compounds have been studied for their anticancer properties.

- Enzyme Inhibition : The sulfonyl fluoride group may enable this compound to act as an inhibitor for specific enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving the reaction of isoquinoline derivatives with sulfonyl fluorides. The following general approach highlights one of the synthetic pathways:

- Starting Material : Isoquinoline derivative.

- Reagent : Sulfonyl fluoride (e.g., sulfonyl chloride converted to fluoride).

- Reaction Conditions : Typically requires a base (such as triethylamine) in a suitable solvent (like dichloromethane) at room temperature.

- Purification : The product can be purified using column chromatography.

Interaction Studies and Case Studies

While specific studies on this compound are scarce, analogs have been examined in various contexts:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(sulfonyl)urea | Herbicidal activity | |

| Isoquinoline-based sulfonamides | Antimicrobial activity | |

| 3-(Trifluoromethylsulfonyl)aniline | Strong electrophilic properties |

These analogs suggest that this compound may possess similar or enhanced biological activities due to its unique structural features.

Potential Therapeutic Applications

The unique combination of an isoquinoline structure with a sulfonyl fluoride group positions this compound as a candidate for drug development in various therapeutic areas:

- Cancer Therapy : Given the anticancer potential of related compounds, further investigation could reveal its efficacy against specific cancer types.

- Infectious Diseases : Its antimicrobial properties could be explored in the context of developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)ethane-1-sulfonyl fluoride, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Synthesis typically involves coupling the isoindole moiety with a sulfonyl fluoride precursor under anhydrous conditions. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and catalysis (e.g., triethylamine for deprotonation). Reaction progress should be monitored via TLC or HPLC to optimize intermediate isolation .

Q. How can the molecular structure of this compound be characterized using spectroscopic and computational methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular formula (C₁₁H₁₀FNO₄S). Density functional theory (DFT) calculations can predict electronic properties and validate spectral data .

Q. What is the reactivity profile of the sulfonyl fluoride group in this compound under varying pH and solvent conditions?

- Methodological Answer : The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, thiols) in aqueous or polar aprotic solvents. Kinetic studies using stopped-flow spectroscopy can quantify reaction rates, while pH-dependent stability assays (e.g., phosphate buffers at pH 5–9) reveal hydrolysis susceptibility .

Advanced Research Questions

Q. How does structural modification of the isoindole ring influence bioactivity, and what computational tools can predict target binding affinities?

- Methodological Answer : Substituents on the isoindole ring (e.g., electron-withdrawing groups) modulate electrophilicity and binding to cysteine proteases. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cathepsin B, validated via surface plasmon resonance (SPR) .

Q. What experimental designs are suitable for resolving contradictions in reported stability data under oxidative or photolytic conditions?

- Methodological Answer : A split-plot factorial design can test stability under controlled variables (light intensity, oxygen levels). Accelerated stability studies (ICH Q1A guidelines) with LC-MS analysis identify degradation products. Contradictions may arise from impurities; use preparative HPLC to isolate pure batches for retesting .

Q. How can the environmental fate of this compound be evaluated, including abiotic/biotic transformation pathways?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Abiotic studies : Hydrolysis (pH 4–10 buffers), photolysis (UV-Vis irradiation), and sorption (soil/water partitioning coefficients).

- Biotic studies : Microbial degradation assays (OECD 301F) with LC-HRMS to track metabolite formation .

Notes for Experimental Design

- Theoretical Frameworks : Link reactivity studies to enzyme inhibition theories (e.g., covalent inhibition mechanisms) to contextualize biological relevance .

- Contradiction Resolution : Replicate conflicting studies using standardized protocols (e.g., USP <1225> for analytical method validation) to isolate variables like solvent purity or instrument calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.